An In-depth Technical Guide to tert-Butyl (2R)-2-formylazetidine-1-carboxylate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to tert-Butyl (2R)-2-formylazetidine-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral azetidines are a class of strained, four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid framework serves as a valuable scaffold for introducing conformational constraints into bioactive molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. Among these, tert-butyl (2R)-2-formylazetidine-1-carboxylate, also known as (2R)-N-Boc-azetidine-2-carbaldehyde, is a key chiral building block. The presence of a reactive aldehyde functionality at the C2 position, coupled with the stereochemically defined azetidine core, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on practical insights for laboratory-scale preparation and use.
IUPAC Name and Structure
The nomenclature and structure of the target molecule are fundamental to its identity in chemical literature and practice.
IUPAC Name: tert-butyl (2R)-2-formylazetidine-1-carboxylate
Synonyms: (2R)-N-Boc-azetidine-2-carbaldehyde, (2R)-1-(tert-butoxycarbonyl)azetidine-2-carbaldehyde
CAS Number: 852324-38-0 (for the racemate, the (R)-isomer may have a different CAS number or be referenced under this one)
Molecular Formula: C₉H₁₅NO₃
Molecular Weight: 185.22 g/mol
Structure:
Caption: 2D Structure of tert-butyl (2R)-2-formylazetidine-1-carboxylate.
Synthesis and Mechanism
The most common and practical approach to synthesize tert-butyl (2R)-2-formylazetidine-1-carboxylate involves the oxidation of the corresponding primary alcohol, tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate. This precursor alcohol is typically derived from the commercially available and relatively inexpensive L-azetidine-2-carboxylic acid.[1]
Overall Synthesis Workflow
Caption: General workflow for the synthesis of the target aldehyde.
Key Synthetic Steps and Experimental Protocols
Step 1: N-Boc Protection of L-Azetidine-2-carboxylic Acid
The initial step involves the protection of the secondary amine of L-azetidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial to prevent side reactions in subsequent steps.
-
Protocol:
-
Suspend L-azetidine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, typically sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate under reduced pressure, and purify if necessary to yield tert-butyl (2R)-1-carboxyazetidine-1-carboxylate.
-
Step 2: Reduction of the Carboxylic Acid to the Primary Alcohol
The carboxylic acid functional group of the N-Boc protected intermediate is then reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or a milder reagent system like sodium borohydride in the presence of iodine.
-
Protocol (using NaBH₄/I₂):
-
Dissolve the N-Boc protected carboxylic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, followed by the slow addition of a solution of iodine (I₂) in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate.
-
Step 3: Oxidation of the Primary Alcohol to the Aldehyde
This is the critical step to form the target aldehyde. Mild oxidation conditions are essential to prevent over-oxidation to the carboxylic acid. Two widely used and reliable methods are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.[2][3]
-
Protocol (using Dess-Martin Periodinane): [2][4][5][6]
-
Dissolve the alcohol precursor in an anhydrous chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane portion-wise at room temperature. The reaction is typically fast and can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl (2R)-2-formylazetidine-1-carboxylate.
-
-
Protocol (using Swern Oxidation): [3][7][8][9][10]
-
Prepare a solution of oxalyl chloride in anhydrous DCM at low temperature (-78 °C) under an inert atmosphere.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM, maintaining the low temperature.
-
After a short stirring period, add a solution of the alcohol precursor in DCM.
-
Stir for a specified time, then add a hindered organic base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), the azetidine ring protons (multiplets), and the aldehyde proton (singlet or doublet, ~9.5-9.7 ppm). |
| ¹³C NMR | Signals for the tert-butyl group carbons, the azetidine ring carbons, the Boc carbonyl carbon, and the highly deshielded aldehyde carbonyl carbon (~200 ppm). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the carbamate (~1700 cm⁻¹) and the aldehyde (~1730 cm⁻¹), as well as C-H stretches. |
| Mass Spectrometry (MS) | The molecular ion peak or fragments corresponding to the loss of the Boc group or other characteristic fragments. |
| Specific Rotation ([α]D) | A specific optical rotation value, which confirms the enantiomeric purity of the (2R)-isomer. The sign and magnitude will depend on the solvent and concentration. |
Chemical Reactivity and Applications in Drug Development
The aldehyde functionality of tert-butyl (2R)-2-formylazetidine-1-carboxylate makes it a versatile electrophile for a variety of carbon-carbon bond-forming reactions. This reactivity is central to its utility in the synthesis of more complex molecules.
Caption: Common reactions of the title compound in synthesis.
-
Wittig Reaction and Related Olefinations: The aldehyde readily undergoes Wittig-type reactions to form alkenes, providing a route to extend the carbon chain with stereochemical control.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction with agents like sodium triacetoxyborohydride affords chiral amine-containing azetidines, which are common motifs in drug candidates.
-
Nucleophilic Addition: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols, introducing new stereocenters.
-
Aldol and Related Condensations: The aldehyde can act as an electrophile in aldol reactions with enolates, leading to the formation of β-hydroxy carbonyl compounds.
The incorporation of the chiral azetidine moiety has been a successful strategy in the design of various therapeutic agents. For instance, the related L-azetidine-2-carboxylic acid is a known building block for a variety of bioactive molecules.[1] While specific examples detailing the direct use of the (2R)-aldehyde are proprietary or less commonly published, its logical application lies in the synthesis of inhibitors for enzymes such as proteases and kinases, where the rigid azetidine scaffold can orient pharmacophoric groups for optimal binding.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount.
-
Hazard Statements: While specific data for this compound is limited, analogous aldehydes and azetidines may cause skin and eye irritation. It is prudent to handle it as a potentially harmful substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended to minimize degradation.
Conclusion
tert-Butyl (2R)-2-formylazetidine-1-carboxylate is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its preparation from readily available L-azetidine-2-carboxylic acid via a straightforward protection-reduction-oxidation sequence makes it accessible for laboratory use. The reactivity of the aldehyde group allows for a wide range of synthetic transformations, enabling the construction of complex, stereochemically defined molecules with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in drug discovery and development programs.
References
-
Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Natural Medicines, 2023.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026.
-
Dess-Martin Periodinane. Sigma-Aldrich.
-
Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol, 2014.
-
Functionalization of chiral azetidine-2-carboxylic acids. Synthesis of enantiopure 2,3-disubstituted azetidines. ResearchGate, 2021.
-
Swern oxidation. Wikipedia.
-
Dess-Martin periodinane. Wikipedia.
-
Dess-Martin periodinane. Organic Syntheses, 1998.
-
Dess-Martin Oxidation. Organic Chemistry Portal.
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022.
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 2021.
-
Swern Oxidation. Alfa Chemistry.
-
Convenient Synthesis of Optically Active 2H-Azirine-2-carboxylic esters by Swern Oxidation of Aziridine-2-carboxylic esters. Tetrahedron Letters, 1990.
-
Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 2021.
-
Swern Oxidation of Alcohols with Ion-Supported Methyl Sulfoxide and Oxalyl Chloride. Synlett, 2011.
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 2012.
-
tert-Butyl 2-formylazetidine-1-carboxylate. Ambeed.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2018.
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press, 2018.
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 2022.
-
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 2025.
-
Synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: An In-depth Technical Guide. Benchchem.
-
tert-Butyl 3-formylazetidine-1-carboxylate. BLD Pharm.
-
tert-butyl 3-Formylazetidine-1-carboxylate. Sigma-Aldrich.
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 2018.
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. International Journal of Molecular Sciences, 2022.
Sources
- 1. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Swern Oxidation of Alcohols with Ion-Supported Methyl Sulfoxide and Oxalyl Chloride [organic-chemistry.org]
